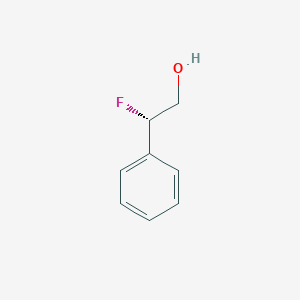

(S)-2-Fluoro-2-phenylethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Fluoro-2-phenylethan-1-ol is a chiral compound with a fluorine atom attached to the second carbon of a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-2-phenylethan-1-ol typically involves the enantioselective addition of fluorine to a phenylethanol precursor. One common method is the asymmetric fluorination of a suitable precursor using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-2-phenylethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major products can include de-fluorinated alcohols or other reduced forms.

Substitution: The major products depend on the nucleophile used, resulting in compounds like azides or nitriles.

Scientific Research Applications

(S)-2-Fluoro-2-phenylethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of drugs with specific chiral properties.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-phenylethan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-2-phenylethan-1-ol: The non-chiral version of the compound.

2-Chloro-2-phenylethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

2-Bromo-2-phenylethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(S)-2-Fluoro-2-phenylethan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical properties compared to its non-chiral or halogen-substituted analogs. The chiral center allows for enantioselective interactions, making it valuable in the synthesis of enantiomerically pure compounds.

Biological Activity

(S)-2-Fluoro-2-phenylethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9FO and a molecular weight of approximately 154.16 g/mol. The presence of a fluorine atom significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification can lead to improved binding affinity for biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its interaction with trace amine-associated receptor 1 (TAAR1). This compound acts similarly to phenethylamine by regulating monoamine neurotransmission. It binds to TAAR1 and inhibits the vesicular monoamine transporter 2 (VMAT2), leading to increased concentrations of monoamines in the synaptic cleft.

Biochemical Pathways

The compound is synthesized from L-phenylalanine through the enzymatic decarboxylation process mediated by aromatic L-amino acid decarboxylase. The resulting product undergoes further metabolic transformations primarily via monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), ultimately converting it to phenylacetic acid.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neurotransmitter Modulation : By influencing monoamine levels, this compound may have implications in treating mood disorders and neurodegenerative diseases.

- Enzyme Inhibition : Studies indicate that fluorinated compounds can exhibit varying degrees of enzyme inhibition, which may be beneficial in developing therapeutics targeting specific pathways.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound. For instance, research indicates that compounds with similar structures demonstrate significant anti-inflammatory and anti-allergic responses due to their ability to modulate immune pathways.

In Vitro Studies

In vitro studies using cell lines have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways such as NF-kB . These findings suggest its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. It is primarily metabolized by MAO-B, which plays a crucial role in its clearance from the body. The presence of the fluorine atom enhances its stability against metabolic degradation compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates neurotransmission via TAAR1 |

| (S)-2-Chloro-2-phenylethan-1-ol | Structure | Similar mechanism but less potent due to chlorine |

| (S)-2-Bromo-2-phenylethan-1-ol | Structure | Reduced binding affinity compared to fluorinated form |

| (S)-2-Iodo-2-phenylethan-1-ol | Structure | Lower metabolic stability than fluorinated variant |

Properties

Molecular Formula |

C8H9FO |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

(2S)-2-fluoro-2-phenylethanol |

InChI |

InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |

InChI Key |

GLILMQSBSOSSAG-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)F |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.